2-Nitro-3,4,5,6-tetrachlorobenzotrifluoride
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Overview
Description
2-Nitro-3,4,5,6-tetrachlorobenzotrifluoride is a synthetic organic compound with the molecular formula C7Cl4F3NO2 and a molecular weight of 328.9 g/mol. This compound has been widely used in scientific experiments and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Nitro-3,4,5,6-tetrachlorobenzotrifluoride typically involves the nitration of 3,4,5,6-tetrachlorobenzotrifluoride. The reaction is carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Nitro-3,4,5,6-tetrachlorobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and various oxidizing agents . Major products formed from these reactions include 2-amino-3,4,5,6-tetrachlorobenzotrifluoride and other substituted derivatives .
Scientific Research Applications
2-Nitro-3,4,5,6-tetrachlorobenzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies involving the interaction of nitro compounds with biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitro-3,4,5,6-tetrachlorobenzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
2-Nitro-3,4,5,6-tetrachlorobenzotrifluoride can be compared with other similar compounds such as:
- 2-Nitro-4-chlorobenzotrifluoride
- 2-Nitro-3,5-dichlorobenzotrifluoride
- 2-Nitro-3,4,5-trichlorobenzotrifluoride
These compounds share similar structural features but differ in the number and position of chlorine atoms. The unique combination of chlorine atoms in this compound contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-nitro-6-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl4F3NO2/c8-2-1(7(12,13)14)6(15(16)17)5(11)4(10)3(2)9 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKUAMKOZFUCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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